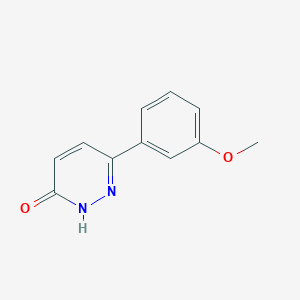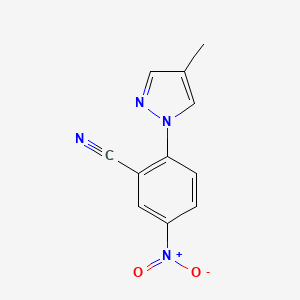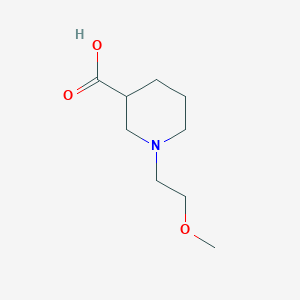
6-(3-甲氧基苯基)吡嗪-3(2H)-酮
描述
6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their significant pharmaceutical importance due to their presence in various biologically active compounds .
Synthesis Analysis
The synthesis of pyridazinone derivatives can be achieved through different synthetic routes. One such method involves a two-step synthesis starting from 2-diethoxyphosphoryl-4-oxoalkanoates and hydrazines, leading to the formation of 4,6-disubstituted pyridazin-3(2H)-ones . Another approach for synthesizing a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involves treating specific precursors in dry dichloromethane followed by a series of reactions including the use of chloroamine T in the presence of ethanol . Although these methods do not directly describe the synthesis of 6-(3-methoxyphenyl)pyridazin-3(2H)-one, they provide insight into the general synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be employed to compare theoretical and experimental values, providing a deeper understanding of the molecular structure .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives involves Friedel-Crafts acylation followed by cyclization and condensation reactions . Dehydrogenation and Michael addition reactions are also possible, leading to the formation of different pyridazinone derivatives . These reactions highlight the chemical versatility of the pyridazinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives can be influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's solubility, melting point, and stability . The intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the crystal packing and, consequently, the compound's solid-state properties . The HOMO-LUMO energy gap and global reactivity descriptors can provide information on the compound's reactivity and potential as a pharmaceutical agent .
科学研究应用
聚合物原料合成
- 源自生物质的芳香族 N-杂环: Qi 等(2019)在《自然通讯》中的一项研究展示了合成一种源自生物质的吡嗪类化合物(GSPZ),它作为环氧树脂的前体,与石油基树脂相比具有优异的性能。这一发现突出了其在可再生资源中创建高性能聚合物的潜力 (Qi 等,2019).
合成和化学反应
- 1,3-偶极环加成反应: Jelen 等(1991)在《杂环化学杂志》中的一项研究表明,该化合物经历复杂的反应形成各种衍生物,表明其在合成多种化学结构中的用途 (Jelen 等,1991).
- 新型脱氢反应: Nakao 等(1991)在《化学与制药公告》中的一项研究描述了涉及该化合物的脱氢反应,突出了其在推进合成方法中的作用 (Nakao 等,1991).
农业应用
- 类似于少年激素的活性: Miyake 和 Oguia(1992)在《杀虫剂科学杂志》中发现,3(2H)-吡啶酮的衍生物表现出类似于少年激素的活性,特别有效地控制农业中的某些昆虫种群 (Miyake & Oguia,1992).
药物化学
- 对 IL-1beta 的抑制活性: Matsuda 等(2001)在《生物有机与药物化学快报》中合成了该化合物的衍生物,并评估了它们抑制 IL-1beta 的潜力,表明可能的治疗应用 (Matsuda 等,2001).
结构分析
- 衍生物的晶体学: Zvirgzdins 等(2013)在《晶体学 Acta 第 E 部分》中的一项研究提供了对相关化合物的晶体结构的见解,有助于理解其化学行为 (Zvirgzdins 等,2013).
潜在治疗剂
- 抗炎和镇痛剂: Sharma 和 Bansal(2016)在《药物化学研究》中的一项研究合成并评估了新衍生物的抗炎和镇痛特性,显示出作为治疗剂的潜力 (Sharma & Bansal,2016).
属性
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(7-9)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQOBALQFJEZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284213 | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)pyridazin-3(2H)-one | |
CAS RN |
76970-15-5 | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76970-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Methoxyphenyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201284213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)



![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3022509.png)


![[2-(3-Methoxy-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B3022516.png)

![2-[(2-Methoxyethyl)sulfonyl]benzoic acid](/img/structure/B3022519.png)

![2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid](/img/structure/B3022521.png)
![[1-(3-Methoxybenzyl)piperidin-4-yl]methylamine](/img/structure/B3022522.png)
![4-Methoxy-3-{[(5-methoxy-1H-benzimidazol-2-yl)-thio]methyl}benzaldehyde](/img/structure/B3022523.png)